1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S2/c1-16(2)22(19,20)17-7-5-11(6-8-17)10-14-13(18)15-12-4-3-9-21-12/h3-4,9,11H,5-8,10H2,1-2H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKDZWSWDJCDQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the piperidine ring using dimethylsulfamoyl chloride under basic conditions.
Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as Suzuki–Miyaura coupling, which involves the use of palladium catalysts.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperidine ring.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic properties due to the thiophene ring.
Biological Research: It can be used as a probe to study various biological processes, particularly those involving sulfamoyl groups.
Mechanism of Action
The mechanism of action of 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea depends on its application:
Medicinal Chemistry: The compound may interact with specific receptors or enzymes in the body, modulating their activity.
Materials Science: The thiophene ring can participate in π-π interactions, affecting the electronic properties of materials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
A systematic comparison with structurally related urea derivatives highlights key differences in substituents and pharmacological profiles:
Notes:
- Polarity and Solubility : The target compound’s dimethylsulfamoyl group increases polarity compared to BG15818’s lipophilic furan or tetrahydrofuran substituents . This may improve aqueous solubility, critical for oral bioavailability.
- Biological Target Specificity : The thiophen-2-yl group is conserved across multiple analogues, suggesting its role in binding to hydrophobic pockets (e.g., in kinases or GPCRs). However, the absence of a methylene spacer (vs. BG15818) in the target compound may reduce conformational flexibility .
- Synthetic Accessibility : Analogues like those in were synthesized via EDCI/DMAP-mediated coupling (yields: 51–66%) , implying that the target compound could be prepared similarly using dimethylsulfamoyl chloride.
Pharmacological and Physicochemical Metrics
- Molecular Weight : The target compound’s estimated MW (~380–400) places it within the "drug-like" range (200–500 Da), comparable to BG15818 (361.5) but smaller than the pyridazine-containing analogue (412.9) . Lower MW correlates with better membrane permeability.
Biological Activity
1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea is a complex organic compound that integrates a piperidine ring, a thiophene moiety, and a sulfamoyl group. This unique structure positions it as a potential candidate for various pharmacological applications, particularly in medicinal chemistry. This article reviews its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through nucleophilic substitution and cyclization reactions.
- Introduction of the Dimethylsulfamoyl Group : The sulfamoyl group is introduced via reaction with dimethylsulfamoyl chloride under basic conditions.
- Attachment of the Thiophene Ring : This may involve coupling reactions such as Suzuki–Miyaura coupling.
- Formation of the Urea Moiety : The final step includes the reaction with an isocyanate to establish the urea linkage.
Antimicrobial Activity
Research indicates that compounds with urea and thiourea functionalities often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| 3,4-Dichlorophenyl Urea Derivative | 0.25 | S. aureus |
| Isoxazole-based Urea Derivative | 0.25 | Mtb H37Rv |
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- DNA Gyrase Inhibition : Many urea derivatives act as inhibitors of DNA gyrase, a type II topoisomerase, which is crucial for bacterial DNA replication .
- Receptor Modulation : The piperidine moiety may interact with various receptors or enzymes, potentially modulating their activity in therapeutic contexts.
Case Studies and Research Findings
A recent study explored the synthesis and biological evaluation of various urea derivatives, including those similar to this compound. It was found that certain derivatives exhibited potent antibacterial activity with MIC values comparable to established antibiotics .
In another investigation focusing on thiourea and urea derivatives, compounds were assessed for their efficacy against Mycobacterium tuberculosis, revealing significant anti-TB activity . The findings suggest that structural modifications can enhance biological effectiveness.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 1-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-3-(thiophen-2-yl)urea, and how can reaction yields be optimized?
- Methodological Answer : The compound can be synthesized via a urea-forming reaction between a piperidinylmethyl amine intermediate and a thiophene-isocyanate derivative. Key steps include:
- Coupling Reactions : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to link the dimethylsulfamoyl-piperidine moiety to the thiophene-urea scaffold .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for high-purity isolation .
- Yield Optimization : Monitor reaction kinetics under varying temperatures (e.g., 0°C to room temperature) and solvent systems (DMF or THF) to minimize side products .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions on the piperidine and thiophene rings, focusing on urea NH peaks (~8-10 ppm) and sulfamoyl group signals (~3.0 ppm for dimethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass accuracy .
- HPLC-PDA : Assess purity (>95%) using C18 columns with UV detection at 254 nm .
Q. What preliminary assays should be conducted to evaluate the biological activity of this compound?
- Methodological Answer :
- In Vitro Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, A549) using MTT assays at concentrations ranging from 1 nM to 100 μM, with cisplatin as a positive control .
- Enzyme Inhibition : Test against kinases or proteases linked to disease pathways (e.g., EGFR, PI3K) via fluorometric or colorimetric assays .
- Solubility Assessment : Use shake-flask methods in PBS (pH 7.4) and DMSO to guide formulation strategies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
- Methodological Answer :
- Orthogonal Assays : Validate activity using distinct methodologies (e.g., SPR for binding affinity vs. cellular assays for functional effects) to rule out assay-specific artifacts .
- Comparative Dose-Response Analysis : Generate IC curves under standardized conditions (e.g., serum-free media, consistent incubation times) to minimize variability .
- Meta-Analysis : Aggregate data from multiple studies to identify trends, using statistical tools like hierarchical clustering or Bayesian modeling .
Q. What strategies are recommended for elucidating the environmental fate and biodegradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS to identify hydrolytic byproducts (e.g., piperidine or thiophene fragments) .
- Microbial Degradation : Use soil or wastewater microbial consortia in OECD 301B tests to assess aerobic biodegradation over 28 days .
- Ecotoxicity Profiling : Evaluate effects on Daphnia magna (48-h LC) and algal growth inhibition (OECD 201) to estimate environmental risk .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?
- Methodological Answer :
- Modular Substitution : Synthesize analogs with varied substituents on the piperidine (e.g., alkyl groups) or thiophene (e.g., halogens) to probe effects on logP and metabolic stability .
- In Silico Modeling : Use molecular docking (AutoDock Vina) and ADMET predictors (SwissADME) to prioritize analogs with enhanced blood-brain barrier permeability or reduced CYP450 inhibition .
- In Vivo PK Studies : Administer top candidates in rodent models to measure bioavailability, half-life, and clearance rates .
Q. What experimental frameworks are suitable for investigating potential off-target effects in complex biological systems?
- Methodological Answer :
- Proteome-Wide Profiling : Employ chemical proteomics (e.g., affinity pulldown with biotinylated probes) to identify unintended protein interactions .
- CRISPR-Cas9 Screens : Use genome-wide knockout libraries to pinpoint synthetic lethal interactions or resistance mechanisms .
- Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to detect dysregulated pathways (e.g., apoptosis, oxidative stress) .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate findings using tiered evidence (e.g., in vitro → in vivo → clinical) and apply Hill’s criteria for causality .
- Experimental Design : Follow randomized block designs (as in agricultural studies) for in vivo efficacy trials to control for confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
